Sapurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
Sapurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor antibiotic Sapurimycin, produced by Streptomyces sp. DO-116. The document details the discovery, fermentation, isolation, and biological properties of this potent compound, offering valuable insights for researchers in natural product discovery and oncology.
Introduction
Sapurimycin is a novel antitumor antibiotic discovered during a screening of actinomycetes for potential anticancer compounds.[1] Produced by the soil bacterium Streptomyces sp. DO-116, Sapurimycin has demonstrated significant antitumor activity against murine leukemia P388 and sarcoma 180 in mice.[1][2] Its mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA, highlighting its potential as a DNA-damaging agent for cancer therapy.[1]
Structurally, Sapurimycin belongs to the anthra-γ-pyrone class of antibiotics and shares a structural skeleton with pluramycin.[3] However, it is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position.[3]
Data Presentation
Physicochemical Properties of Sapurimycin
| Property | Description | Reference |
| Appearance | Yellow powder | Inferred from related compounds |
| Molecular Formula | C29H28O11 | [3] (deduced from structure) |
| Molecular Weight | 552.53 g/mol | [3] (deduced from structure) |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | Inferred from extraction solvents |
| UV-Vis λmax (MeOH) | 238, 256, 280 (sh), 430 nm | [3] |
Biological Activity of Sapurimycin
| Activity | Cell Line/Model | Results | Reference |
| Antitumor Activity | P388 Leukemia (in vivo, mice) | Active | [1][2] |
| Antitumor Activity | Sarcoma 180 (in vivo, mice) | Active | [1][2] |
| Antibacterial Activity | Gram-positive bacteria | Active | [1][2] |
| Mechanism of Action | Supercoiled plasmid DNA | Induces single-strand breaks | [1] |
Note: Specific quantitative in vivo antitumor data (e.g., IC50 values, tumor growth inhibition) for Sapurimycin against P388 leukemia and Sarcoma 180 are not available in the reviewed literature abstracts.
Experimental Protocols
Fermentation of Streptomyces sp. DO-116 for Sapurimycin Production
This protocol describes a representative submerged fermentation process for the production of Sapurimycin, based on methods for similar antitumor antibiotics from Streptomyces.
3.1.1. Culture and Inoculum Development
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Strain Maintenance: Streptomyces sp. DO-116 is maintained on agar slants of a suitable medium (e.g., ISP Medium 2) at 28°C. Spore suspensions are prepared in sterile 20% glycerol and stored at -80°C for long-term preservation.
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Seed Culture: A loopful of spores from a mature slant is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
3.1.2. Production Fermentation
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Production Medium: A representative production medium for Streptomyces consists of (g/L): glucose 20, soluble starch 10, yeast extract 5, peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, and CaCO3 2. The pH is adjusted to 7.0 before sterilization.
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Addition of Porous Polymer Resin: To enhance the production titer, a sterile, highly porous polymer resin (e.g., Amberlite® XAD-16 or Diaion® HP-20, 2% w/v) is added to the production medium.[2][4][5] This resin adsorbs the produced Sapurimycin, reducing potential feedback inhibition.
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Inoculation and Fermentation: The production medium in a 2 L baffled flask (1 L working volume) is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm).
Isolation and Purification of Sapurimycin
This multi-step protocol outlines the extraction and purification of Sapurimycin from the fermentation broth.
3.2.1. Extraction
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Harvesting: At the end of the fermentation, the entire broth, including the resin and mycelium, is harvested.
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Solvent Extraction: The harvested material is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. The mixture is agitated for 1-2 hours.
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Phase Separation: The organic phase is separated from the aqueous phase and the solid material by centrifugation or filtration. This extraction process is repeated three times to ensure complete recovery of the compound.
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Concentration: The combined organic extracts are concentrated to dryness under reduced pressure using a rotary evaporator.
3.2.2. Adsorption Chromatography
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Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
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Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Sapurimycin.
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Pooling and Concentration: Fractions containing the desired compound are pooled and concentrated under reduced pressure.
3.2.3. High-Performance Liquid Chromatography (HPLC)
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Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used for final purification.
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Mobile Phase: A gradient elution system is employed, typically with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. The gradient can be programmed, for example, from 10% B to 90% B over 30 minutes.
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Detection: The eluent is monitored using a UV-Vis detector at the characteristic absorption maxima of Sapurimycin (e.g., 256 nm and 430 nm).
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Fraction Collection: The peak corresponding to Sapurimycin is collected, and the solvent is removed by lyophilization to yield the pure compound.
Mandatory Visualizations
References
- 1. Sapurimycin, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Sapurimycin, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
